molecular formula C17H21N3O B6782265 N-[(1-cyclopropylcyclobutyl)methyl]-2-methyl-1H-benzimidazole-4-carboxamide

N-[(1-cyclopropylcyclobutyl)methyl]-2-methyl-1H-benzimidazole-4-carboxamide

Cat. No.: B6782265
M. Wt: 283.37 g/mol
InChI Key: HRRNQLGSVDMTKT-UHFFFAOYSA-N
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Description

N-[(1-cyclopropylcyclobutyl)methyl]-2-methyl-1H-benzimidazole-4-carboxamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that includes a cyclopropylcyclobutyl group, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

N-[(1-cyclopropylcyclobutyl)methyl]-2-methyl-1H-benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-11-19-14-5-2-4-13(15(14)20-11)16(21)18-10-17(8-3-9-17)12-6-7-12/h2,4-5,12H,3,6-10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRNQLGSVDMTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N1)C(=O)NCC3(CCC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a catalyst, such as nickel, and proceed through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The process might also incorporate advanced purification techniques like crystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopropylcyclobutyl)methyl]-2-methyl-1H-benzimidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Typically using reagents like m-CPBA (meta-Chloroperoxybenzoic acid).

    Reduction: Often involving hydrogenation catalysts.

    Substitution: Commonly with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(1-cyclopropylcyclobutyl)methyl]-2-methyl-1H-benzimidazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-cyclopropylcyclobutyl)methyl]-2-methyl-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, inhibiting their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    2-Substituted Benzimidazoles: Known for their anticancer activities.

    Imidazole Derivatives: Used in a variety of pharmaceutical applications.

Uniqueness

What sets N-[(1-cyclopropylcyclobutyl)methyl]-2-methyl-1H-benzimidazole-4-carboxamide apart is its cyclopropylcyclobutyl group, which imparts unique steric and electronic properties. These properties can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for targeted therapies .

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